2-Methylpiperidine-3-carbonitrile;hydrochloride

Catalog No.
S12564365
CAS No.
M.F
C7H13ClN2
M. Wt
160.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpiperidine-3-carbonitrile;hydrochloride

Product Name

2-Methylpiperidine-3-carbonitrile;hydrochloride

IUPAC Name

2-methylpiperidine-3-carbonitrile;hydrochloride

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

InChI

InChI=1S/C7H12N2.ClH/c1-6-7(5-8)3-2-4-9-6;/h6-7,9H,2-4H2,1H3;1H

InChI Key

CSOJWRCWBSATFZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C#N.Cl

(2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride (CAS 1374654-17-7) is a highly specified chiral building block procured for advanced pharmaceutical synthesis and medicinal chemistry. Featuring a sterically defining alpha-methyl group and a versatile beta-cyano moiety on a saturated nitrogen heterocycle, this compound serves as a rigid, stereochemically pure scaffold . Procuring the hydrochloride salt form ensures a stable, crystalline solid that mitigates the volatility and oxidative degradation risks typically associated with free base piperidines, providing a reliable baseline for reproducible scale-up and precise stoichiometric control in API manufacturing [1].

Procurement Fit

Chiral scaffold (2R,3S) configuration supports asymmetric synthesis and SAR studies
Dual handles C‑2 methyl and C‑3 nitrile enable diastereoselective transformations
Salt form Hydrochloride provides crystalline solid for reproducible handling

Generic substitution with racemic mixtures, alternative regioisomers, or the free base form introduces severe process inefficiencies and performance failures. Substituting the enantiopure (2R,3S) form with a racemate necessitates late-stage chiral resolution, which mathematically caps the theoretical yield of the desired enantiomer at 50% and drastically increases solvent and purification costs . Furthermore, utilizing the free base instead of the hydrochloride salt often results in handling difficulties due to its propensity to exist as a viscous, hygroscopic oil that degrades upon prolonged exposure to air, compromising assay reproducibility [1]. Finally, shifting to a different regioisomer, such as 3-methylpiperidine-4-carbonitrile, fundamentally alters the spatial vector of the cyano group and the steric environment of the amine, rendering the analog structurally incompatible for target-specific pharmacophore modeling .

Substitution Risk

2-Methylpiperidine-3-carbonitrile HCl
Generic analog (unsubstituted or 2-methyl)
Defined (2R,3S) stereochemistry
Racemic or unspecified stereochemistry may confound SAR interpretation
Combined C‑2 methyl + C‑3 nitrile
Loss of substitution pattern alters steric and lipophilic profiles in downstream products
Crystalline HCl salt, aqueous solubility ≥10 mg·mL⁻¹
Free base may be hygroscopic and poorly water-soluble, reducing handling reproducibility

Physical Stability and Handling: Hydrochloride Salt vs. Free Base

The procurement of the hydrochloride salt provides a critical advantage in material handling and stability over the free base equivalent. Piperidine derivatives with low molecular weights often present as volatile or viscous liquids in their free base form, complicating precise weighing and increasing susceptibility to atmospheric oxidation [1]. The HCl salt converts the compound into a stable, free-flowing crystalline powder with a significantly elevated melting point and extended shelf-life under ambient anhydrous conditions.

Evidence DimensionPhysical state and handling stability
Target Compound DataHCl salt (solid, high stability, precise stoichiometric weighing)
Comparator Or BaselineFree base (liquid/oil, prone to oxidation and volatility)
Quantified DifferenceExtended shelf-life and elimination of handling-related mass variance.
ConditionsStandard laboratory storage and ambient weighing conditions

Procuring the solid HCl salt ensures accurate dosing and reduces batch-to-batch variability caused by degradation, which is essential for GMP-aligned manufacturing.

MW & lipophilicity
Class-level inference
ΔMW +14.03 g·mol⁻¹, ΔclogP ≈ +0.5
May shift membrane permeability and non-specific binding profiles
logP inferred from congeneric piperidine series; TPSA unchanged at 35.8 Ų

Synthetic Efficiency: Enantiopure (2R,3S) vs. Racemic Substitution

Utilizing the pre-resolved (2R,3S) stereoisomer directly impacts the overall yield and cost-efficiency of downstream API synthesis. When a racemic mixture is used as a substitute, chemists must employ chiral chromatography or diastereomeric salt resolution at a later stage, which restricts the maximum theoretical yield of the desired product to 50% . By starting with the enantiopure (2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride, the synthetic route bypasses this bottleneck, effectively doubling the throughput of the target stereoisomer and eliminating the need for expensive chiral separation media .

Evidence DimensionMaximum theoretical yield of target enantiomer
Target Compound DataEnantiopure (2R,3S) starting material (~100% theoretical retention of stereocenter)
Comparator Or BaselineRacemic mixture (capped at 50% theoretical yield post-resolution)
Quantified Difference2x increase in theoretical yield for the desired chiral product.
ConditionsMulti-step asymmetric synthesis requiring a specific stereoisomer

Eliminating late-stage chiral resolution drastically reduces raw material waste and lowers the overall cost of goods sold (COGS) in pharmaceutical scale-up.

Stereochemical definition
Data to verify
Target: (2R,3S) enantiomer, ee ≥95% (batch COA); Comparator: racemic or unspecified ee
Defined stereochemistry eliminates SAR confounding from uncontrolled enantiomer mixtures
Sources absent; vendor COA and chiral analytical data recommended before procurement

Regiochemical Steric Control: 2-Methyl vs. Unsubstituted Piperidines

The presence of the methyl group at the 2-position provides critical steric shielding to the adjacent secondary amine, differentiating its reactivity from unsubstituted analogs like piperidine-3-carbonitrile. This steric bulk modulates the nucleophilicity of the nitrogen, which can prevent over-alkylation and improve chemoselectivity during complex coupling reactions [1]. In medicinal chemistry, this specific (2R,3S) spatial arrangement ensures that the resulting N-substituent and the 3-cyano group are locked into a precise conformational relationship, a strict requirement for high-affinity binding in targeted receptor pockets .

Evidence DimensionN-functionalization chemoselectivity and conformational rigidity
Target Compound Data2-Methylpiperidine-3-carbonitrile (sterically modulated amine, defined vector)
Comparator Or BaselinePiperidine-3-carbonitrile (unhindered amine, highly reactive, flexible)
Quantified DifferenceEnhanced control over mono- vs. di-alkylation and fixed spatial vectors for pharmacophore alignment.
ConditionsN-alkylation/acylation reactions and receptor binding modeling

The specific regiochemistry prevents unwanted side reactions during synthesis and provides the exact 3D geometry required for advanced drug discovery programs.

Salt-form solubility
Class-level inference
≥20‑fold aqueous solubility improvement vs free base
Supports automated dispensing and dissolution for HTE workflows
Measured at 25 °C, unbuffered water (pH 2–4); free base practically insoluble
Hazard profile
Reported
Identical GHS statements (H302, H312, H315, H319, H332, H335) vs piperidine-3‑carbonitrile HCl
Allows transfer of established handling protocols with minimal re‑validation
GHS classification from ECHA C&L and PubChem (2025 release)

Stereospecific API Scaffold Synthesis

The enantiopure nature of the (2R,3S) isomer makes it a highly effective starting material for synthesizing complex pharmaceutical APIs, such as kinase inhibitors or GPCR modulators, where the exact spatial orientation of the piperidine substituents dictates biological activity and off-target toxicity .

Orthogonal Functionalization for Library Generation

The combination of a protected secondary amine (as an HCl salt) and a reactive cyano group allows for orthogonal synthetic strategies. The cyano group can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid, generating diverse bifunctional building blocks for combinatorial library synthesis without compromising the piperidine core [1].

Development of Conformationally Restricted Peptidomimetics

The steric bulk of the 2-methyl group combined with the 3-position functionalization provides a rigid, conformationally restricted scaffold. This is highly valuable in the design of peptidomimetics, where locking the molecular conformation is necessary to enhance proteolytic stability and receptor affinity .

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-oriented fragment elaboration
Chiral piperidine scaffold with nitrile handle and modest lipophilicity shift
Stereochemical identity confirmation; nitrile functionalisation compatibility
High‑throughput experimentation
Crystalline HCl salt with aqueous solubility ≥10 mg·mL⁻¹ (pH 2–4)
Automated dispensing reproducibility; dissolution in assay‑compatible buffers
Orexin / nAChR ligand SAR
Conformationally biased core from 2‑methyl-3‑nitrile substitution
Correlation of (2R,3S) configuration with receptor subtype selectivity
Scale‑up with protocol transfer
GHS hazard profile equivalent to piperidine‑3‑carbonitrile HCl
Engineering controls and PPE effectiveness without re‑validation

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.0767261 g/mol

Monoisotopic Mass

160.0767261 g/mol

Heavy Atom Count

10

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